molecular formula C10H12O2 B1585506 Methyl 2,4-dimethylbenzoate CAS No. 23617-71-2

Methyl 2,4-dimethylbenzoate

Cat. No. B1585506
Key on ui cas rn: 23617-71-2
M. Wt: 164.2 g/mol
InChI Key: QQCLNRPRQRDMCK-UHFFFAOYSA-N
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Patent
US08785403B2

Procedure details

To a mixture of the above methyl 2,4-dimethylbenzoate (19.75 g) and activated aluminum neutral oxide (120 g) was added dropwise bromine (9.25 ml) while stirring at room temperature. The mixture was stirred at room temperature for 8 hours, and diluted with diethyl ether (1000 ml). Insoluble materials were filtered off, and washed with diethyl ether (500 ml). The combined filtrate was washed successively with 10% aqueous sodium thiosulfate solution, a saturated aqueous sodium hydrogen carbonate solution and brine. The filtrate was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was crystallized from methanol (40 ml) to give methyl 5-bromo-2,4-dimethylbenzoate (6.34 g) as colorless crystals. APCI-Mass m/Z 243/245 (M+H).
Quantity
19.75 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
9.25 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Al].[Br:14]Br>C(OCC)C>[Br:14][C:9]1[C:10]([CH3:12])=[CH:11][C:2]([CH3:1])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
19.75 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
120 g
Type
reactant
Smiles
[Al]
Step Two
Name
Quantity
9.25 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
WASH
Type
WASH
Details
washed with diethyl ether (500 ml)
WASH
Type
WASH
Details
The combined filtrate was washed successively with 10% aqueous sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methanol (40 ml)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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